Dersalazine sodium

Catalog No.
S525678
CAS No.
367249-56-7
M.F
C35H32N6NaO4
M. Wt
623.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dersalazine sodium

CAS Number

367249-56-7

Product Name

Dersalazine sodium

IUPAC Name

sodium;2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate

Molecular Formula

C35H32N6NaO4

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?;

InChI Key

KABTZFPAORLCRX-KFYFWKRSSA-N

SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C=CN=C2.[Na+]

Solubility

Soluble in DMSO

Synonyms

Dersalazine; UR-12746; UR-12746S (sodium salt); UR12746; UR 12746S (sodium salt).

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na]

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na]

Description

The exact mass of the compound Dersalazine sodium is 600.2485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dersalazine sodium is a novel chemical compound that combines a potent platelet activating factor antagonist (designated as UR-12715) with 5-aminosalicylic acid through an azo bond. This unique structure grants it distinct pharmacological properties, particularly in the treatment of inflammatory bowel diseases, such as ulcerative colitis. The molecular formula for dersalazine sodium is C35H32N6O4, and it has been classified as a small molecule drug. Its mechanism of action primarily involves antagonism of the platelet activating factor receptor, leading to anti-inflammatory effects in the gastrointestinal tract .

  • Formation of Azo Bond: The initial step combines the platelet activating factor antagonist with 5-aminosalicylic acid through an azo linkage.
  • Catalytic Hydrogenation: This process is employed to reduce nitro groups within the compound, facilitating the formation of the desired amine structures.
  • Column Chromatography: This technique is used to purify the final product by separating it from unreacted starting materials and byproducts .

Dersalazine sodium exhibits significant biological activity, particularly in its anti-inflammatory properties. Research has demonstrated its effectiveness in reducing inflammation in various models of colitis:

  • In vivo Studies: In rat models of trinitrobenzene sulfonic acid-induced colitis, dersalazine sodium has shown to decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-17 .
  • Clinical Trials: Phase II clinical trials indicated that patients treated with dersalazine sodium experienced clinical remission and reduced expression of inflammatory genes compared to those receiving standard treatments like mesalazine .

Dersalazine sodium can be synthesized through a multi-step process involving:

  • Protection of Amines: The piperidine nitrogen is protected using a Boc (tert-butyloxycarbonyl) group.
  • Condensation Reactions: The protected amine is then reacted with various aromatic compounds to introduce necessary functional groups.
  • Hydrogenation and Cyclization: Subsequent hydrogenation and cyclization steps yield the final compound.
  • Purification: Final purification is achieved through column chromatography to isolate the desired isomer .

Dersalazine sodium has potential applications in:

  • Treatment of Ulcerative Colitis: It is primarily investigated for its therapeutic effects in managing ulcerative colitis due to its anti-inflammatory properties.
  • Research on Inflammatory Bowel Disease: The compound serves as a valuable tool for studying the mechanisms underlying inflammatory bowel diseases and testing new therapeutic strategies .

Studies on the interactions of dersalazine sodium have revealed:

  • Cytokine Modulation: It modulates cytokine production, particularly reducing interleukin-17 levels, which play a critical role in inflammatory responses associated with bowel diseases.
  • Safety Profile: Clinical trials have reported mild adverse effects, such as increased liver enzymes, but these were reversible upon discontinuation of treatment . Regular monitoring of liver function tests is recommended during treatment.

Compound NameMechanism of ActionUnique Features
MesalazineAnti-inflammatory via inhibition of leukotriene synthesisEstablished treatment for ulcerative colitis
SulfasalazineCombines 5-aminosalicylic acid and sulfapyridineEffective but may cause hypersensitivity reactions
OlsalazineProdrug that releases 5-aminosalicylic acidLess effective than mesalazine
Balsalazide sodiumProdrug that releases 5-aminosalicylic acidDirectly targets colon; fewer systemic effects

Dersalazine sodium's dual action as a platelet activating factor antagonist and its ability to modulate inflammatory cytokines make it a unique candidate among these compounds, particularly for patients who may not respond well to traditional therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

623.23827281 g/mol

Monoisotopic Mass

623.23827281 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

Explore Compound Types